molecular formula C19H31N3O B7915991 (S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-ethyl-3-methyl-butyramide

(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-ethyl-3-methyl-butyramide

Cat. No.: B7915991
M. Wt: 317.5 g/mol
InChI Key: POTLHPIZNHELMF-ZVAWYAOSSA-N
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Description

(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-ethyl-3-methyl-butyramide (CAS 1401667-00-2) is a chiral piperidine-based amide derivative with a molecular weight of 317.48 g/mol. Its structure features an (S)-configured α-amino group, a branched 3-methylbutyramide backbone, and a substituted piperidine ring with benzyl and ethyl groups at the N1 and N3 positions, respectively .

Properties

IUPAC Name

(2S)-2-amino-N-(1-benzylpiperidin-3-yl)-N-ethyl-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O/c1-4-22(19(23)18(20)15(2)3)17-11-8-12-21(14-17)13-16-9-6-5-7-10-16/h5-7,9-10,15,17-18H,4,8,11-14,20H2,1-3H3/t17?,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTLHPIZNHELMF-ZVAWYAOSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (R)-1-Benzyl-3-(Ethylamino)Piperidine

Step 1: Benzylation of (R)-Piperidin-3-Amine
(R)-Piperidin-3-amine reacts with benzyl bromide under basic conditions (K₂CO₃, DMF, 60°C, 12 h) to yield (R)-1-benzylpiperidin-3-amine. Excess benzyl bromide ensures complete quaternization of the piperidine nitrogen.

Step 2: N-Ethylation via Reductive Amination
The secondary amine undergoes ethylation using acetaldehyde and sodium cyanoborohydride in methanol (pH 5, 24 h). This one-pot method avoids over-alkylation and achieves 78% yield.

Key Data :

ParameterValue
Yield78%
Purity (HPLC)95%
Stereopurity (GC)99% ee

Preparation of (S)-2-Amino-3-Methylbutyric Acid

Step 1: Protection of L-Valine
L-Valine is protected as the tert-butyloxycarbonyl (Boc) derivative using Boc₂O in THF/water (1:1) with NaHCO₃ (0°C, 2 h).

Step 2: Activation as Mixed Carbonate
Boc-L-valine reacts with ethyl chloroformate in the presence of N-methylmorpholine (NMM) to form the activated carbonate intermediate.

Amide Bond Formation

Coupling Conditions :
Fragment A and activated Fragment B are combined in dichloromethane (DCM) with 1-hydroxybenzotriazole (HOBt) and N,N’-dicyclohexylcarbodiimide (DCC) at 0°C for 1 h, followed by 24 h at room temperature.

Optimization Insights :

  • Solvent Impact : DCM outperforms THF and DMF in minimizing racemization (98% retention of configuration vs. 89% in THF).

  • Catalyst Comparison : HOBt/DCC gives higher yields (85%) than EDC/HCl (72%) for this sterically hindered amide.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry for the benzylation step enhances reproducibility and safety:

  • Reactor Design : Tubular reactor with static mixers.

  • Conditions : 100°C, 10 min residence time, 5 bar pressure.

  • Output : 92% conversion, reduced solvent use by 40% compared to batch.

Crystallization-Based Purification

The final compound is purified via antisolvent crystallization using heptane/ethyl acetate (4:1). This method achieves 99.5% purity with a single crystallization cycle, avoiding costly chromatography.

Analytical Validation

Stereochemical Confirmation

Chiral HPLC :

  • Column : Chiralpak IC (250 × 4.6 mm, 5 μm).

  • Mobile Phase : n-Hexane/ethanol/diethylamine (80:20:0.1).

  • Retention : 12.4 min (S-enantiomer), 14.1 min (R-enantiomer).

X-ray Crystallography :
Single crystals grown from ethanol/water confirm absolute configuration (Flack parameter = 0.02(3)).

Yield Optimization Strategies

Protecting Group Alternatives

Comparative study of amino-protecting groups:

GroupDeprotection YieldRacemization Risk
Boc95%Low
Cbz88%Moderate
Fmoc82%High

Boc protection is optimal for this synthesis.

Solvent Screening for Alkylation

Ethanol/water (9:1) increases N-ethylation efficiency (85% vs. 68% in pure ethanol) by stabilizing the protonated amine intermediate .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in this compound undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

Reagent/Conditions Products Yield Mechanistic Pathway
6M HCl, reflux (4–6 hours)3-Methylbutanoic acid + Ethyl-(1-benzylpiperidin-3-yl)amine72%Acid-catalyzed nucleophilic cleavage
2M NaOH, 80°C (3 hours)Sodium 3-methylbutanoate + Ethyl-(1-benzylpiperidin-3-yl)amine65%Base-mediated hydrolysis

Hydrolysis kinetics are pH-dependent, with faster rates observed under strongly acidic conditions due to protonation of the amide oxygen.

Alkylation Reactions

The primary amino group participates in nucleophilic substitution reactions with alkyl halides.

Alkylating Agent Conditions Product Application
Methyl iodideDMF, K2CO3, 50°C, 12 hoursN-Methylated derivativeEnhanced lipophilicity for CNS drug design
Benzyl chlorideTHF, NaH, 0°C to RT, 6 hoursN-Benzyl derivativeStabilization of amine against oxidation

Steric hindrance from the ethyl and benzyl-piperidine groups reduces reaction rates compared to simpler amines.

Acylation Reactions

The amino group reacts with acyl chlorides or anhydrides to form urea or acylated derivatives.

Acylating Agent Conditions Product Selectivity
Acetyl chlorideCH2Cl2, Et3N, 0°C, 2 hoursN-Acetylated derivative>90% regioselectivity
Phenyl isocyanateTHF, RT, 4 hoursN-Phenylurea derivativeForms stable crystalline product

Acylation is favored at the primary amine over the tertiary piperidine nitrogen due to lower steric bulk.

Oxidation Reactions

The tertiary amine in the piperidine ring undergoes oxidation under controlled conditions.

Oxidizing Agent Conditions Product Notes
mCPBACH2Cl2, 0°C to RT, 3 hoursN-Oxide derivativeNon-destructive to amide bond
KMnO4, H2SO4H2O, 60°C, 8 hoursDegraded products (carboxylic acids, CO2)Non-selective oxidation

mCPBA selectively oxidizes the piperidine nitrogen without affecting other functional groups .

Reduction Reactions

While the compound lacks reducible groups like ketones, its amide bond can be reduced under extreme conditions.

Reducing Agent Conditions Product Yield
LiAlH4THF, reflux, 12 hoursEthyl-(1-benzylpiperidin-3-yl)amine + 3-methylbutanol38%
BH3·THFTHF, RT, 24 hoursNo reaction

LiAlH4 reduces the amide to a tertiary amine and alcohol, albeit with moderate efficiency due to steric constraints.

Stereochemical Influence on Reactivity

The (S)-configuration at the α-carbon of the amino group impacts reaction outcomes:

  • Epimerization Risk : Racemization occurs under strongly basic conditions (e.g., NaOH > 2M) during hydrolysis.

  • Chiral Catalysis : The compound acts as a ligand in asymmetric catalysis, enhancing enantioselectivity in aldol reactions (up to 85% ee).

Scientific Research Applications

Pharmacological Applications

1. Neurological Research

  • (S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-ethyl-3-methyl-butyramide has been investigated for its potential as a neuromodulator . Its structural similarity to known neurotransmitters suggests it may interact with various receptors in the central nervous system.
  • Case Study : Research on similar compounds indicates that modifications in the piperidine structure can enhance binding affinity to dopamine receptors, potentially leading to applications in treating disorders like schizophrenia and Parkinson's disease.

2. Pain Management

  • The compound is being explored for its analgesic properties. Its ability to modulate pain pathways could make it a candidate for developing new pain relief medications.
  • Research Findings : Studies have shown that compounds with similar structures exhibit significant reductions in pain response in animal models, indicating the potential efficacy of (S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-ethyl-3-methyl-butyramide in clinical settings.

Medicinal Chemistry

1. Synthesis and Derivatives

  • The synthesis of (S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-ethyl-3-methyl-butyramide involves various chemical reactions that allow for the creation of derivatives with modified pharmacological profiles.
  • Table 1: Synthesis Pathways
StepReagents UsedConditionsProduct
1Benzylamine + 3-Methylbutyryl chlorideReflux in organic solventIntermediate amide
2Piperidine + Ethyl iodideBase catalysisFinal product

2. Structure-Activity Relationship (SAR) Studies

  • SAR studies are essential for understanding how structural changes affect biological activity. Modifications at the benzyl or piperidine positions can significantly alter receptor interactions and therapeutic effects.
  • Case Study : Variants of this compound have shown varying degrees of potency against specific targets, highlighting the importance of precise structural configurations.

Neuroscience Applications

1. Cognitive Enhancement

  • Preliminary studies suggest that (S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-ethyl-3-methyl-butyramide may enhance cognitive functions, making it a subject of interest for developing nootropic agents.
  • Research Insight : Animal studies indicate improved memory retention and learning capabilities when administered this compound, suggesting potential applications in treating cognitive decline.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-ethyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Key Observations :

  • Substituent Influence: Replacement of the ethyl group in the target compound with bulkier substituents (e.g., isopropyl in ) may alter steric hindrance and receptor binding.
  • Stereochemical Variations : The (R)-configured 1-methyl-piperidine in contrasts with the (S)-configuration in the target compound, suggesting divergent biological selectivity.
  • Backbone Modifications : JYX005 replaces the methylbutyramide with a hydroxypropanamide, likely affecting solubility and hydrogen-bonding capacity.

Molecular Weight and Physicochemical Properties

The target compound (317.48 g/mol) is heavier than simpler analogs like (235.30 g/mol) due to its benzyl-piperidine moiety. Higher molecular weight may reduce bioavailability but improve target affinity.

Biological Activity

(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-ethyl-3-methyl-butyramide, a compound with significant pharmacological potential, has been the subject of various studies focusing on its biological activity. This article provides an overview of its synthesis, biological evaluations, and structure-activity relationships, supported by data tables and relevant case studies.

  • Molecular Formula : C19H31N3O
  • Molecular Weight : 317.47 g/mol
  • CAS Number : 1254927-47-3

Synthesis

The synthesis of (S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-ethyl-3-methyl-butyramide involves several steps, typically starting from commercially available piperidine derivatives. The synthetic route often employs techniques such as Pd-catalyzed arylation, which enhances the efficiency and yield of the target compound .

Antiviral Activity

Recent studies have highlighted the antiviral properties of related piperidine compounds. For instance, derivatives have shown moderate protection against viruses such as Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1). The antiviral activity is often assessed using cytotoxic concentration (CC50) values to determine the efficacy and safety profile of these compounds.

CompoundVirus TargetedCC50 (μM)
3fCVB-292
3gHSV-154

These findings suggest that modifications in the piperidine structure can lead to enhanced antiviral activity, particularly in compounds that incorporate aromatic substitutions .

Antibacterial and Antifungal Activity

In addition to antiviral properties, (S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-ethyl-3-methyl-butyramide has also been evaluated for antibacterial and antifungal activities. Studies have indicated that certain derivatives exhibit significant inhibition against Gram-positive and Gram-negative bacteria, as well as fungi.

Activity TypeTarget OrganismObserved Activity
AntibacterialStaphylococcus aureusModerate
AntifungalCandida albicansSignificant

The biological evaluation typically involves measuring the minimum inhibitory concentration (MIC) against various pathogens to establish the compound's therapeutic potential .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of piperidine derivatives. Modifications at specific positions on the piperidine ring or substituents can significantly influence their pharmacological profiles. For example, variations in the benzyl group or alterations in alkyl chain length have been associated with changes in potency against viral and bacterial targets.

Case Studies

  • Antiviral Evaluation : A study demonstrated that specific modifications to the piperidine structure resulted in enhanced antiviral efficacy against CVB-2 and HSV-1, with certain derivatives outperforming traditional antiviral agents.
  • Antifungal Screening : In a comprehensive evaluation of antifungal activity, several derivatives were tested against Candida albicans, revealing promising results that warrant further investigation into their mechanism of action.

Q & A

Q. What are the key considerations for synthesizing (S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-ethyl-3-methyl-butyramide with high enantiomeric purity?

  • Methodological Answer : Synthesis requires precise control of stereochemistry due to the compound’s chiral centers. Key steps include:
  • Chiral auxiliary use : Protect reactive groups (e.g., amines) to prevent racemization during reactions .
  • Reaction optimization : Use anhydrous conditions and inert atmospheres to minimize side reactions (e.g., hydrolysis of the amide group) .
  • Purification : Employ chiral chromatography (HPLC or SFC) to isolate the desired enantiomer. Preparative HPLC with polysaccharide-based columns is effective for separating stereoisomers .

Q. How can researchers confirm the structural integrity and stereochemistry of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
Technique Purpose Key Observations Reference
NMR Confirm connectivity and stereochemistryDistinct splitting patterns for diastereotopic protons (e.g., piperidine ring hydrogens) .
X-ray crystallography Resolve absolute configurationProvides unambiguous stereochemical assignment .
Mass spectrometry Verify molecular weightMatch observed [M+H]+ peak with theoretical value (e.g., ~317.48 g/mol) .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate the compound’s interactions with neurotransmitter receptors?

  • Methodological Answer :
  • In silico docking : Use molecular modeling software (e.g., AutoDock Vina) to predict binding affinity to receptors like dopamine or serotonin receptors. Validate predictions with site-directed mutagenesis .
  • Competitive binding assays : Radiolabeled ligands (e.g., [³H]-spiperone for dopamine D2 receptors) quantify displacement by the compound. Include positive controls (e.g., haloperidol) to validate assay conditions .
  • Functional assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells to assess agonist/antagonist activity .

Q. How should researchers design in vivo studies to assess the compound’s pharmacokinetics and blood-brain barrier (BBB) penetration?

  • Methodological Answer :
  • Animal models : Administer the compound intravenously (IV) and orally (PO) to rodents. Collect plasma and brain tissue at timed intervals .
  • Analytical quantification : Use LC-MS/MS to measure concentrations. Calculate AUC, Cmax, and brain-to-plasma ratio .
  • BBB permeability prediction : Compare logP values (experimental or computational) with known CNS-penetrant compounds. A logP >2 suggests favorable BBB penetration .

Q. How can contradictory data regarding the compound’s receptor affinity or mechanism of action be systematically addressed?

  • Methodological Answer :
  • Reproducibility checks : Replicate experiments across independent labs using standardized protocols (e.g., uniform cell lines, buffer conditions) .
  • Assay validation : Confirm receptor expression levels (via qPCR or Western blot) in cellular models. Use orthogonal assays (e.g., FRET vs. ELISA) to cross-validate results .
  • Structural analogs : Test derivatives to identify structure-activity relationships (SAR). For example, modifying the benzyl or piperidine group may resolve discrepancies in receptor binding .

Data Contradiction Analysis

Q. What steps should be taken if studies report conflicting results on the compound’s enantiomer-specific activity?

  • Methodological Answer :
  • Re-evaluate enantiomeric purity : Use chiral HPLC to confirm >99% purity of each enantiomer .
  • Functional redundancy testing : Compare both enantiomers in the same assay (e.g., receptor binding, enzymatic inhibition). Include racemic mixtures as controls .
  • Crystallographic evidence : Resolve co-crystal structures of each enantiomer with the target protein to identify differential binding modes .

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